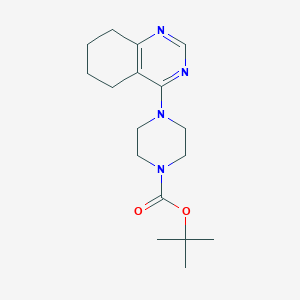
Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate typically involves the reaction of a tetrahydroquinazoline derivative with piperazine and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like ethanol. The mixture is stirred for several hours, and the product is isolated via column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-amine 1-oxide
- N-Benzyl-2-methyl-5,6,7,8-tetrahydroquinazoline-4-amine 1-oxide
- 4-Morpholin-4-yl-2-tert-butyl-5,6,7,8-tetrahydroquinazoline 1-oxide
Uniqueness
Tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H26N4O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h12H,4-11H2,1-3H3 |
InChI Key |
VYGZZNPZXWKQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12244832.png)
![2-(2-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B12244835.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B12244841.png)
![1-(4-methoxyphenyl)-5-(2-methylprop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12244842.png)
![6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12244848.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-methylthiophene-2-carboxamide](/img/structure/B12244863.png)
![Ethyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12244870.png)
![5-cyclopropyl-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12244871.png)
![1-Phenyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244875.png)
![2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12244891.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12244908.png)
![3-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12244909.png)
![N-(4-{[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-3-methylphenyl)acetamide](/img/structure/B12244916.png)
![2-{1-[2-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12244917.png)
